molecular formula C10H16N2O3 B11835310 tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate

Cat. No.: B11835310
M. Wt: 212.25 g/mol
InChI Key: LXKNMSUGFHWCKG-UHFFFAOYSA-N
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Description

tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate (CAS: 120277-50-1) is an imidazole derivative with a molecular formula of C₉H₁₄N₂O₃ and a molecular weight of 198.219 g/mol . Key structural features include:

  • A tert-butyl carbamate group at the 1-position of the imidazole ring, providing steric protection and influencing solubility.
  • A hydroxymethyl group at the 5-position, enhancing hydrogen-bonding capacity.
  • A methyl group at the 4-position, contributing to lipophilicity and steric effects.

This compound is commonly utilized as an intermediate in pharmaceutical synthesis, leveraging its carbamate group for temporary protection during multi-step reactions .

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-methylimidazole-1-carboxylate

InChI

InChI=1S/C10H16N2O3/c1-7-8(5-13)12(6-11-7)9(14)15-10(2,3)4/h6,13H,5H2,1-4H3

InChI Key

LXKNMSUGFHWCKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C(=O)OC(C)(C)C)CO

Origin of Product

United States

Preparation Methods

The synthesis of tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methylimidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The hydroxymethyl group can be introduced through a subsequent reaction with formaldehyde under basic conditions.

Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Hydroxymethyl Group Reactivity

The primary alcohol in the hydroxymethyl group (-CH2_2OH) undergoes typical alcohol transformations:

(a) Esterification

Reacts with acyl chlorides or anhydrides to form esters:

RCOCl+Imidazole-CH2OHImidazole-CH2OOCR+HCl\text{RCOCl} + \text{Imidazole-CH}_2\text{OH} \rightarrow \text{Imidazole-CH}_2\text{OOCR} + \text{HCl}

Conditions : Pyridine or DMAP as base, room temperature.

(b) Oxidation

Controlled oxidation converts the hydroxymethyl group to a formyl or carboxyl group:

Imidazole-CH2OHOxidantKMnO4/H+Imidazole-CHOorImidazole-COOH\text{Imidazole-CH}_2\text{OH} \xrightarrow[\text{Oxidant}]{\text{KMnO}_4/\text{H}^+} \text{Imidazole-CHO} \quad \text{or} \quad \text{Imidazole-COOH}

Conditions : MnO2_2 for aldehyde formation; stronger oxidants (e.g., KMnO4_4) yield carboxylic acids .

(c) Nucleophilic Substitution

Activation via tosylation enables displacement reactions:

Imidazole-CH2OHTsClImidazole-CH2OTsNuImidazole-CH2-Nu\text{Imidazole-CH}_2\text{OH} \xrightarrow{\text{TsCl}} \text{Imidazole-CH}_2\text{OTs} \xrightarrow{\text{Nu}^-} \text{Imidazole-CH}_2\text{-Nu}

Nu : Amines, thiols, or halides .

Imidazole Ring Reactivity

The electron-rich imidazole ring participates in electrophilic substitution and coordination:

Reaction TypeConditionsProduct
Alkylation/Acylation Alkyl halides, Lewis acids (AlCl3_3)N-alkylated/acylated derivatives
Electrophilic Aromatic Substitution HNO3_3/H2_2SO4_4 (nitration)Nitro-substituted imidazoles
Metal Coordination Transition metals (e.g., Zn2+^{2+})Metal-imidazole complexes

Notes : Methyl and tert-butyl groups direct electrophiles to the less hindered positions .

tert-Butyl Carboxylate Deprotection

The Boc group is cleaved under acidic conditions to regenerate the imidazole amine:

Imidazole-BocTFA/DCMImidazole-NH+CO2+(CH3)3COH\text{Imidazole-Boc} \xrightarrow{\text{TFA}/\text{DCM}} \text{Imidazole-NH} + \text{CO}_2 + \text{(CH}_3\text{)}_3\text{COH}

Conditions : Trifluoroacetic acid (TFA) in dichloromethane (DCM), 0–25°C .

Cross-Coupling Reactions

The hydroxymethyl group can be modified to enable Suzuki or Buchwald-Hartwig couplings:

Example : Conversion to boronic ester for Suzuki coupling:

Imidazole-CH2OHBorylationImidazole-CH2Bpin\text{Imidazole-CH}_2\text{OH} \xrightarrow{\text{Borylation}} \text{Imidazole-CH}_2\text{Bpin}

Conditions : Pd catalysts, aryl halides .

Key Research Findings

  • Antimicrobial Activity : Derivatives with esterified hydroxymethyl groups show enhanced biofilm inhibition (MIC: 8–32 µg/mL against S. aureus).

  • Enzyme Inhibition : Structural analogs inhibit cytochrome P450 enzymes (IC50_{50}: 0.5–2 µM) .

Stability and Handling

  • Storage : –20°C under inert atmosphere to prevent oxidation .

  • Solubility : Soluble in DMSO, DMF; sparingly soluble in water.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate exhibit significant antimicrobial properties. For instance, derivatives of imidazole have been studied for their effectiveness against various bacterial strains. A study highlighted the synthesis of imidazole derivatives that showed promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

2. Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown potential in inhibiting enzymes involved in metabolic pathways related to cancer proliferation. Research has demonstrated that imidazole derivatives can effectively inhibit the activity of certain kinases, which are crucial for cancer cell signaling pathways .

Biochemical Applications

1. Protein Interaction Studies

The compound's structure allows it to interact with various proteins, making it a valuable tool in biochemical research. Studies have utilized this compound as a probe to study protein-ligand interactions. For example, its binding affinity to specific receptors has been assessed using surface plasmon resonance (SPR) techniques, providing insights into its potential as a therapeutic agent .

2. Drug Delivery Systems

The incorporation of this compound into drug delivery systems has been explored due to its favorable solubility and stability profiles. Researchers have developed nanoparticles encapsulating this compound, enhancing the bioavailability of poorly soluble drugs while minimizing side effects .

Material Science Applications

1. Catalysis

This compound has shown promise as a catalyst in organic synthesis reactions. Its ability to facilitate reactions under mild conditions has been demonstrated in several studies, making it an attractive candidate for green chemistry applications .

2. Sensor Development

The compound's unique chemical properties have led to its application in developing sensors for detecting environmental pollutants. Imidazole derivatives are known for their ability to form complexes with metal ions, which can be exploited in sensor technology for monitoring heavy metals in water sources .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Significant inhibition of bacterial growth observed with derivatives.
Enzyme Inhibition Effective inhibition of kinase activity linked to cancer proliferation.
Protein Interaction High binding affinity with specific receptors confirmed via SPR analysis.
Drug Delivery Systems Enhanced bioavailability of encapsulated drugs demonstrated.
Catalysis Mild reaction conditions leading to high yields in organic synthesis.
Sensor Development Successful detection of heavy metals using imidazole-based sensors.

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate depends on its specific application. In general, imidazole derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the tert-butyl group can influence the compound’s binding affinity and selectivity for its target.

For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The hydroxymethyl group can participate in hydrogen bonding interactions, further stabilizing the enzyme-inhibitor complex .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes the target compound and its structural analogs, highlighting key differences in molecular composition and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions LogP
tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate C₉H₁₄N₂O₃ 198.219 Hydroxymethyl, methyl, tert-butyl carbamate 1, 4, 5 1.1586
tert-butyl (2S)-2-(hydroxymethyl)morpholine-4-carboxylate C₁₀H₁₉NO₄ 217.27 Hydroxymethyl, morpholine ring, tert-butyl carbamate 2, 4 (morpholine) N/A
N-[(1-methyl-1H-imidazol-5-yl)methylidene]hydroxylamine C₆H₉N₃O 139.15 Imine, methyl, hydroxylamine 1, 5 N/A
2-[4-(5-methyl-2-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}-1H-imidazol-4-yl)phenyl]ethan-1-ol C₂₄H₁₈F₃N₃O₂ 437.41 Trifluoromethylphenyl, furan, hydroxymethyl 2, 4, 5 (imidazole) N/A

Functional Group and Reactivity Analysis

Hydrogen-Bonding Capacity
  • The hydroxymethyl group in the target compound enables hydrogen bonding, influencing solubility and crystal packing.
  • The imine-containing analog (C₆H₉N₃O) may exhibit reduced hydrogen bonding due to the absence of a hydroxyl group but increased electrophilicity from the imine moiety .
Steric and Electronic Effects
  • The tert-butyl carbamate group in the target compound enhances steric protection of the imidazole nitrogen, reducing susceptibility to nucleophilic attack compared to unprotected imidazoles.
Lipophilicity and Solubility
  • The target compound’s LogP of 1.1586 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Analogs with bulky aromatic groups (e.g., trifluoromethylphenyl) likely exhibit higher LogP values, reducing solubility .

Crystallographic and Supramolecular Behavior

  • In contrast, the morpholine analog may adopt distinct packing patterns due to its six-membered ring, which alters torsional angles and hydrogen-bonding geometries .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate (CAS No. 2385610-19-3) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 725237-71-8

Biological Activity Overview

Research indicates that compounds similar to tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole derivatives exhibit various biological activities, such as:

  • Antimicrobial Activity : Some imidazole derivatives have shown significant antimicrobial properties against a range of pathogens.
  • Anticancer Potential : Certain studies suggest that imidazole derivatives can inhibit tumor growth and may have applications in cancer therapy.
  • Enzyme Inhibition : These compounds often act as inhibitors for specific enzymes, which can be beneficial in treating diseases linked to enzyme overactivity.

The biological activity of this compound can be attributed to:

  • Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, altering their activity. For example, imidazole derivatives have been noted for their ability to modulate receptor activity, particularly in the central nervous system.
  • Cell Signaling Pathways : Imidazole compounds often influence various signaling pathways, which can lead to changes in cell proliferation and apoptosis.

Case Studies and Experimental Data

A study focusing on the synthesis and biological evaluation of imidazole derivatives highlighted the following findings:

  • In Vitro Studies : Compounds similar to tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating significant potency against specific types of tumors .
  • Mechanistic Insights : Docking studies revealed that these imidazole derivatives bind effectively to target proteins involved in cancer progression, suggesting potential therapeutic applications .

Comparative Data Table

Compound NameBiological ActivityIC50 (µM)Reference
Tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazoleAnticancer (breast cancer)12.5
Tert-butyl 5-(hydroxymethyl)-1H-benzimidazoleAntimicrobial (E. coli)15.0
Tert-butyl 4-(hydroxymethyl)-1H-imidazoleEnzyme Inhibition (DPP-IV)10.0

Q & A

Q. What are the key considerations for synthesizing tert-butyl 5-(hydroxymethyl)-4-methyl-1H-imidazole-1-carboxylate to ensure high yield and purity?

Methodological Answer: The synthesis of imidazole derivatives like this compound typically involves multi-step reactions with careful optimization of:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for imidazole ring formation, as seen in analogous syntheses of 1,2,4,5-tetrasubstituted imidazoles .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) may enhance cyclization efficiency .
  • Protection of functional groups : The tert-butyloxycarbonyl (Boc) group is sensitive to acidic conditions; neutral pH during workup is critical to prevent deprotection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is effective for isolating the product, as demonstrated in related imidazole syntheses .

Q. Example Reaction Parameters from Analogous Studies

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 80°C, 12 h65–75
Boc Protection(Boc)₂O, DMAP, THF85–90
PurificationSilica gel (EtOAc:Hexane 3:7)>95% purity

Q. Which spectroscopic techniques are most effective for characterizing the hydroxymethyl and tert-butyl groups in this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The hydroxymethyl group (–CH₂OH) appears as a triplet (~δ 4.3–4.6 ppm) coupled to adjacent protons. The tert-butyl group shows a singlet at δ 1.3–1.5 ppm .
    • ¹³C NMR : The tert-butyl carbon resonates at ~28 ppm (CH₃) and 80–85 ppm (quaternary C) .
  • FTIR : Hydroxymethyl O–H stretching (~3200–3400 cm⁻¹) and ester C=O (~1700 cm⁻¹) confirm functional groups .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 246.081 for the molecular ion) validates the molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as imidazole derivatives can be irritants .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially when working with volatile solvents .
  • Spill Management : Neutralize acidic or basic spills before disposal. Absorb solids with inert materials (e.g., vermiculite) .
  • Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELXL/ORTEP resolve ambiguities in the molecular geometry of this compound?

Methodological Answer:

  • Crystallization : Grow single crystals via slow evaporation in ethyl acetate/hexane mixtures. Analogous tert-butyl imidazole derivatives crystallize in monoclinic systems (e.g., space group P2₁/c) .
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. SHELXL refines positional and thermal displacement parameters .
  • Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess bond angles/rotational disorders. For example, the tert-butyl group may exhibit rotational flexibility requiring constrained refinement .

Q. Example Crystallographic Data from Analogous Compounds

ParameterValue (Å/°)Reference
Unit Cella = 9.82, b = 12.34, c = 14.56
Bond Length (C=O)1.21 Å
Torsion Angle (Boc group)172.3°

Q. What strategies are recommended for analyzing conflicting NMR and mass spectrometry data during structural elucidation?

Methodological Answer:

  • Contradiction Resolution :
    • NMR vs. MS Purity : If MS shows a higher mass adduct (e.g., Na⁺/K⁺), re-run NMR in deuterated DMSO to check for solvent impurities .
    • Unexpected Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, imidazole ring protons often couple with adjacent substituents .
  • Isotopic Labeling : Synthesize a ¹³C-labeled Boc group to confirm its integrity via ¹³C-¹H correlation .

Q. How do hydrogen bonding interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions). The hydroxymethyl group often forms O–H···N/O bonds with adjacent imidazole rings or solvent molecules .
  • Thermal Stability : Stronger H-bond networks (e.g., R₂²(8) motifs) correlate with higher melting points. TGA/DSC can validate stability trends .

Q. Example H-Bonding Patterns in Imidazole Derivatives

Donor-AcceptorDistance (Å)Angle (°)MotifReference
O–H···N2.89165D(2)
N–H···O2.95158R₂²(8)

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